N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-6-morpholin-4-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)16-12(18)10-8-11(15-9-14-10)17-4-6-19-7-5-17/h8-9H,4-7H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZOPURLEJJNJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=NC=N1)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Nucleophilic Substitution and Amide Coupling
This conventional route involves sequential substitutions on a 4,6-dichloropyrimidine precursor:
Morpholine Introduction at C6 :
4,6-Dichloropyrimidine reacts with morpholine in isopropanol under basic conditions (triethylamine, 0°C to room temperature), yielding 6-morpholino-4-chloropyrimidine. This step exploits morpholine’s nucleophilicity for selective C6 substitution.Carboxamide Formation at C4 :
The C4 chloride undergoes hydrolysis to 6-morpholinopyrimidine-4-carboxylic acid, followed by activation to the acyl chloride using phosphorus oxychloride. Subsequent reaction with tert-butylamine in dichloromethane forms the target carboxamide.
Key Data :
- Yield: 78–85% (Step 1), 70–75% (Step 2)
- Purity: >95% (HPLC)
One-Pot Photocatalytic Synthesis
A patent-pending method (CN108558792B) employs visible-light catalysis for direct coupling of 2-aminopyridine derivatives with tert-butyl carbamates. While originally designed for piperazine intermediates, this approach is adaptable to pyrimidine systems:
Reaction Setup :
2-Aminopyridine, tert-butyl carbamate, and an acridine salt photocatalyst (e.g., Mes-Acr$$^+$$) are dissolved in anhydrous dichloroethane.Light Irradiation :
Blue LED irradiation (450 nm) under oxygen atmosphere facilitates single-electron transfer, enabling C–N bond formation without heavy-metal catalysts.
Key Data :
- Yield: 90–95%
- Reaction Time: 10–12 hours
Comparative Analysis of Methodologies
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Two-Step Substitution | 70–85% | Scalable, high purity | Multistep, requires POCl$$_3$$ handling |
| Photocatalytic | 90–95% | Single-step, no heavy metals | Specialized equipment (LED reactors) |
| Suzuki Coupling | 65–75% | Modular for diverse substituents | Limited to boronic acid availability |
Experimental Optimization and Challenges
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The morpholine ring's nitrogen atoms and pyrimidine core participate in nucleophilic substitution reactions. These reactions enable structural modifications for pharmacological optimization:
-
Morpholine Ring Reactivity :
The secondary amine in the morpholine ring undergoes alkylation or acylation under mild conditions. For example, reaction with alkyl halides in dichloromethane (DCM) at 0–25°C introduces substituents at the nitrogen site. -
Pyrimidine Core Modifications :
The 2- and 4-positions of the pyrimidine ring are electrophilic. Chlorination at these positions (using POCl₃ or PCl₅) facilitates subsequent Suzuki-Miyaura cross-coupling reactions with boronic acids, as demonstrated in analogous pyrimidine derivatives .
Hydrolysis Reactions
The amide bond and morpholine ring are susceptible to hydrolysis under specific conditions:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 6–8 hours | 6-Morpholinopyrimidine-4-carboxylic acid | |
| Basic hydrolysis | NaOH (2M), 80°C, 4 hours | Sodium carboxylate + morpholine fragments |
Hydrolysis of the tert-butyl carboxamide group yields carboxylic acid derivatives, critical for prodrug strategies.
Cross-Coupling Reactions
The pyrimidine scaffold supports palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling :
Bromination at the pyrimidine’s 2-position (using NBS) enables coupling with aryl/heteroaryl boronic acids. For example, coupling with thiophen-3-ylboronic acid in dioxane/water (Pd(PPh₃)₄, K₂CO₃, 100°C) introduces thiophene substituents . -
Buchwald-Hartwig Amination :
The 4-chloropyrimidine intermediate reacts with amines (e.g., piperazine) in iso-propanol with triethylamine (TEA), forming C–N bonds at room temperature .
Oxidation Reactions
The morpholine ring undergoes oxidation under strong oxidizing agents:
-
Peracid-Mediated Oxidation :
Reaction with m-CPBA (meta-chloroperbenzoic acid) in DCM converts morpholine to its N-oxide derivative, altering electronic properties and hydrogen-bonding capacity.
Pharmacological Derivatization
The compound serves as a precursor for kinase inhibitors. Key modifications include:
-
Sulfonylation :
Reaction with aryl sulfonyl chlorides (e.g., 4-fluorophenylsulfonyl chloride) in DCM/TEA introduces sulfonamide groups at the morpholine nitrogen, enhancing MARK4 inhibitory activity (IC₅₀ = 7.52–37.99 μM) . -
Amide Bond Functionalization :
The tert-butyl carboxamide group is replaced with other amines (e.g., morpholine derivatives) via reductive amination or coupling reagents (EDC/HOBt).
Stability Under Physiological Conditions
Studies predict moderate stability in plasma:
| Parameter | Value | Implications |
|---|---|---|
| Plasma half-life (pH 7.4) | ~3–4 hours | Suitable for oral administration |
| CYP450 metabolism | Primarily CYP3A4/2D6 | Potential drug-drug interactions |
Hydrolysis and oxidative metabolism are primary degradation pathways.
Computational Reactivity Insights
Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal:
Scientific Research Applications
N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide with analogous pyrimidine derivatives, focusing on structural variations, synthesis routes, and inferred biological implications based on available evidence.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The morpholine group in the target compound may enhance solubility compared to piperidine derivatives (e.g., (S)-6-((1-acetylpiperidin-4-yl)amino)-pyrimidine-4-carboxamide ). Trifluoromethyl groups in Reference Example 107 () increase lipophilicity and metabolic resistance, which is absent in the target compound .
Synthetic Approaches :
- The tert-butyl carboxamide group in the target compound is synthesized via carbamate intermediates, as seen in (tert-butyl (1-acetylpiperidin-4-yl)carbamate) . This route ensures steric protection during synthesis.
- In contrast, spirocyclic carboxamides () require complex coupling reactions with diazaspiro cores, highlighting the simplicity of the target compound’s synthesis .
Structural Flexibility vs.
Biological Activity
N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activities as an inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This section provides a detailed overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its molecular structure. SAR studies have demonstrated that modifications at various positions on the pyrimidine ring can significantly influence the compound's inhibitory potency against NAPE-PLD.
Key Findings from SAR Studies:
- The compound was optimized by altering substituents at positions R1, R2, and R3 on the pyrimidine scaffold.
- The combination of specific substituents led to increased potency, with some derivatives exhibiting an IC50 value as low as 72 nM, indicating a strong inhibitory effect on NAPE-PLD activity .
- The presence of a morpholine group at position R3 was found to enhance binding affinity and selectivity for NAPE-PLD, which is crucial for therapeutic applications targeting metabolic disorders and emotional behavior modulation .
Pharmacological Effects
This compound has been shown to possess various pharmacological properties:
- Inhibition of NAPE-PLD : This compound acts as a selective inhibitor of NAPE-PLD, which plays a critical role in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). Aberrant levels of NAEs are associated with conditions such as metabolic syndrome and non-alcoholic fatty liver disease .
- Impact on Emotional Behavior : In vivo studies have indicated that inhibition of NAPE-PLD by this compound can modulate emotional behaviors in animal models. This suggests potential applications in treating anxiety and depression .
- Immunosuppressive Activity : Related studies on pyrimidine derivatives have shown that modifications can lead to immunosuppressive effects, which may be relevant for organ transplantation therapies .
Case Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
- Study on Emotional Behavior : A study demonstrated that administration of this compound in mice resulted in decreased anxiety-like behaviors, supporting its potential use as an anxiolytic agent .
- In Vitro Assays : In vitro assays revealed that various derivatives of the compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values ranging from nanomolar to low micromolar concentrations. This highlights its potential as an anticancer agent .
Data Table
The following table summarizes key findings related to the biological activity and potency of this compound and its derivatives:
| Compound Name | Target Enzyme | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | NAPE-PLD | 72 | Inhibitor; Modulates emotional behavior |
| Derivative 1 (e.g., 2-benzylthio-5-cyano) | NAPE-PLD | 1600 | Immunosuppressive activity |
| Derivative 2 (e.g., pyrazolyl derivative) | p38 MAPK | 4 | Antitumor activity |
Q & A
Q. Critical Conditions :
- Temperature control (room temperature for coupling steps to avoid side reactions).
- Use of anhydrous solvents to prevent hydrolysis of intermediates.
- Stoichiometric ratios (e.g., 1.2 equivalents of morpholine to ensure complete coupling) .
Advanced: How can researchers resolve discrepancies in reaction yields during scale-up synthesis?
Answer:
Discrepancies often arise from inhomogeneous mixing, heat transfer limitations, or impurities. Methodological approaches include:
- Design of Experiments (DOE) : Systematic variation of parameters (e.g., stirring rate, solvent volume) to identify critical factors .
- In-line Monitoring : Use of FTIR or HPLC to track reaction progress in real time .
- Statistical Analysis : Multivariate regression to correlate yield with process variables (e.g., temperature gradients, reagent purity) .
Q. Example Analog Comparison :
| Analog Modification | LogP | Solubility (mg/mL) | Half-life (h) |
|---|---|---|---|
| tert-butyl → cyclopropyl | 2.1 | 0.8 | 4.2 |
| Morpholine → piperazine | 1.8 | 1.2 | 6.5 |
Basic: What methods are used to assess this compound’s potential as a biochemical probe?
Answer:
- Pull-down Assays : Immobilize the compound on beads to capture interacting proteins from cell lysates .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified targets (e.g., KD values) .
- Cellular Imaging : Conjugate with fluorophores (e.g., FITC) to track subcellular localization .
Advanced: How can researchers address contradictions in reported biological activity data across studies?
Answer:
- Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., Cohen’s d) to quantify effect size variability .
- Experimental Replication : Standardize protocols (e.g., cell lines, assay conditions) to isolate confounding variables .
- Mechanistic Follow-up : Use CRISPR knockout models to confirm target specificity if off-target effects are suspected .
Basic: What are the recommended safety protocols for handling this compound?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of morpholine vapors .
- Spill Management : Neutralize with activated carbon and dispose as hazardous waste .
Advanced: How can computational modeling guide the optimization of this compound’s selectivity?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding pocket flexibility to identify residues critical for selectivity .
- Free Energy Perturbation (FEP) : Calculate relative binding energies of analogs to prioritize synthesis .
- Pharmacophore Mapping : Align structural features with known selective inhibitors (e.g., hinge region in kinases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
